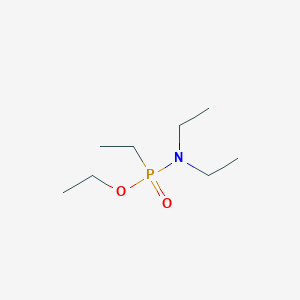
Ethyl N,N,P-triethylphosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N,N,P-triethylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N,P-triethylphosphonamidate typically involves the reaction of triethylphosphite with an appropriate amine under controlled conditions. One common method involves the use of ethyl bromoacetate as a mediator, which facilitates the formation of the phosphonamidate bond under mild conditions without the need for metal catalysts or oxidants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent under mild conditions.
Reduction: Reductive agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like molecular iodine.
Major Products: The major products formed from these reactions include phosphonates, phosphines, and substituted phosphonamidates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N,N,P-triethylphosphonamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl N,N,P-triethylphosphonamidate involves its interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various biochemical reactions, influencing molecular pathways and cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl N,N,P-trimethylphosphonamidate: Similar in structure but with methyl groups instead of ethyl groups.
Phosphonamides: A broader class of compounds with similar phosphorus-nitrogen bonds.
Uniqueness: Ethyl N,N,P-triethylphosphonamidate is unique due to its specific ethyl substituents, which confer distinct chemical properties and reactivity compared to other phosphonamidates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
63842-89-7 |
|---|---|
Molecular Formula |
C8H20NO2P |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-[ethoxy(ethyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10,8-4)11-7-3/h5-8H2,1-4H3 |
InChI Key |
SVTVZWSEIURGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















